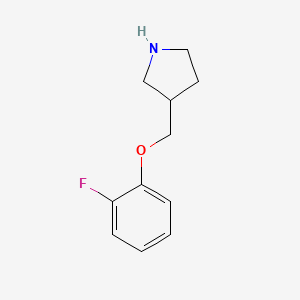

3-((2-Fluorophenoxy)methyl)pyrrolidine

Description

3-((2-Fluorophenoxy)methyl)pyrrolidine (CAS 614731-17-8) is a pyrrolidine derivative featuring a fluorinated phenoxymethyl substituent. Its hydrochloride salt (CAS 1219981-26-6) is commercially available for pharmaceutical and chemical research . The compound’s structure combines a saturated five-membered pyrrolidine ring with a 2-fluorophenoxy group, which influences its electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

3-[(2-fluorophenoxy)methyl]pyrrolidine |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9/h1-4,9,13H,5-8H2 |

InChI Key |

JDCSVDIMEVLNSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1COC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorophenoxy)methyl)pyrrolidine typically involves the reaction of 2-fluorophenol with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where 2-fluorophenol reacts with a halomethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorophenoxy)methyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-((2-Fluorophenoxy)methyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenoxy)methyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Metabolic Differences

- Receptor Affinity: this compound: Predicted to exhibit dual binding to SERT and 5-HT1A receptors due to the pyrrolidine-2,5-dione scaffold, similar to compound 31 (Ki = 3.2 nM for 5-HT1A) . 3-[(2-Fluorophenyl)methyl]pyrrolidine: The benzyl group may reduce polar interactions with receptors but enhance hydrophobic binding, as seen in analogs with higher BBB penetration .

- Metabolic Stability: Fluorine at the 2-position in this compound may slow oxidative metabolism (e.g., pyrrolidine ring hydroxylation) compared to non-fluorinated analogs . The difluorinated analog (CAS 1337188-26-7) shows enhanced resistance to CYP450-mediated degradation due to increased electronegativity .

Key Research Findings

- SAR Insights: The phenoxymethyl group in this compound provides a balance between hydrophilicity and steric bulk, optimizing receptor binding without excessive metabolic clearance . Replacement of oxygen in the phenoxymethyl group with a methylene (as in benzyl analogs) reduces hydrogen-bonding capacity but improves pharmacokinetic profiles .

- Toxicity and Safety: Pyrrolidine derivatives with electron-withdrawing groups (e.g., fluorine) generally exhibit lower acute toxicity compared to alkylated analogs like 3-[(2-Ethylphenoxy)methyl]pyrrolidine, which may interact more aggressively with cellular membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.